molecular formula C9H18N2O B1465533 2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol CAS No. 1353496-65-7

2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol

Cat. No.: B1465533
CAS No.: 1353496-65-7
M. Wt: 170.25 g/mol
InChI Key: WYEFXTZQHPPDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo

Properties

IUPAC Name

2-(1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-5-3-8-7-11-4-1-2-9(11)6-10-8/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEFXTZQHPPDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol
Reactant of Route 2
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol
Reactant of Route 3
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol
Reactant of Route 4
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol
Reactant of Route 5
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol
Reactant of Route 6
2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol

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